5-Fluoro-3-methoxy-2-nitroaniline
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Overview
Description
5-Fluoro-3-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically involves the nitration of 5-fluoro-3-methoxyaniline. This reaction is carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled nitration reactions under specific temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Amino derivatives such as 5-fluoro-3-methoxyaniline.
Substitution Products: Different substituted anilines based on the electrophile used.
Scientific Research Applications
5-Fluoro-3-methoxy-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-3-methoxy-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways Involved: The compound may participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
5-Fluoro-2-nitroaniline: Lacks the methoxy group.
5-Fluoro-3-methoxyaniline: Lacks the nitro group.
2-Nitroaniline: Lacks the fluorine and methoxy groups.
Uniqueness: 5-Fluoro-3-methoxy-2-nitroaniline is unique due to the combination of fluorine, methoxy, and nitro groups on the aniline ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
5-fluoro-3-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVQSPCFPKING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628643-07-1 |
Source
|
Record name | 5-fluoro-3-methoxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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